2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
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Description
The chemical compound "2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide" is part of a class of compounds known for their significant biological activities. Such compounds are often synthesized for their potential applications in medicinal chemistry, particularly due to their structural complexity and pharmacological potentials.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, indolizine derivatives have been synthesized through reactions involving key starting materials such as cyanoacrylamides and hydrazine hydrate, leading to a variety of substituted products with potential biological activities (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of indolizine derivatives and related compounds is characterized by X-ray crystallography, which provides detailed insights into their three-dimensional configurations. This analytical method has been essential in determining the conformation and stereochemistry of synthesized molecules, contributing to the understanding of their biological activities (Lu et al., 2021).
Chemical Reactions and Properties
Indolizine compounds undergo various chemical reactions that modify their structure and enhance their biological activities. For instance, reactions leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives from amino-pyrazoles have been reported, showcasing the chemical versatility of the indolizine scaffold (Hassan, Hafez, & Osman, 2014).
Physical Properties Analysis
The physical properties of indolizine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties are critical for their formulation and application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependent behavior, play a crucial role in the biological activity of indolizine derivatives. For example, the introduction of substituents on the indolizine nucleus can dramatically alter its photophysical properties, as observed in compounds exhibiting blue-shifted photoluminescence upon protonation (Outlaw et al., 2016).
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel compounds involve complex chemical reactions and analytical techniques to elucidate their structure and properties. For example, the synthesis of new derivatives of indolizine and their structural elucidation through spectral data and elemental analysis have been reported. These compounds are explored for various biological activities and potential applications in medicinal chemistry (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Biological Activity
- Some newly synthesized indolizine derivatives exhibit significant in vitro activities, such as cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents. The relationship between their chemical structure and biological activity is a key area of investigation, helping to identify novel drug candidates (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).
Antimicrobial and Anticancer Evaluation
- Research into the antimicrobial and anticancer properties of indolizine derivatives reveals the potential of these compounds in the development of new treatments for infectious diseases and cancer. Synthesis of novel compounds and their subsequent evaluation for antimicrobial and anticancer activities highlight the importance of chemical modifications to enhance therapeutic efficacy (Nada M. Abunada, H. Hassaneen, N. Kandile, Omar A. Miqdad, 2008).
Advanced Materials and Photoluminescence
- Indolizine derivatives have been studied for their unique photoluminescent properties, which could be utilized in the development of new materials for optical and electronic applications. The understanding of their pH-dependent optical properties opens up new avenues for research in materials science (V. Outlaw, Jiawang Zhou, A. Bragg, C. Townsend, 2016).
properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-30-18-8-3-2-6-16(18)26-23(29)19-17-7-4-5-13-27(17)21(20(19)25)22(28)14-9-11-15(24)12-10-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIXMZXAHQHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
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